1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one

Conformational Analysis X‑ray Crystallography Medium‑Ring Heterocycles

1,3,4,5,6,7‑Hexahydro‑1‑benzazonin‑2‑one (CAS 93749‑33‑8) is a fully reduced, benzo‑fused nine‑membered nitrogen heterocycle belonging to the benzazonine class. Its C₁₂H₁₅NO framework (MW 189.25 g mol⁻¹) combines a saturated azonine ring with a fused benzene moiety, yielding a medium‑ring lactam that serves both as a core pharmacophore and as a versatile synthetic building block [REFS‑1].

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B8535519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCC2=CC=CC=C2NC(=O)CC1
InChIInChI=1S/C12H15NO/c14-12-9-3-1-2-6-10-7-4-5-8-11(10)13-12/h4-5,7-8H,1-3,6,9H2,(H,13,14)
InChIKeyNBPVBMINVXYINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one – 9‑Membered Benzazonine Lactam Scaffold for ACE‑Inhibitor and CNS‑Targeted Research


1,3,4,5,6,7‑Hexahydro‑1‑benzazonin‑2‑one (CAS 93749‑33‑8) is a fully reduced, benzo‑fused nine‑membered nitrogen heterocycle belonging to the benzazonine class. Its C₁₂H₁₅NO framework (MW 189.25 g mol⁻¹) combines a saturated azonine ring with a fused benzene moiety, yielding a medium‑ring lactam that serves both as a core pharmacophore and as a versatile synthetic building block [REFS‑1]. The scaffold is a key intermediate in the preparation of potent angiotensin‑converting enzyme (ACE) inhibitors and has been explored in neurochemical research programs targeting the central nervous system [REFS‑2].

Why a 9‑Membered 1,3,4,5,6,7‑Hexahydro‑1‑benzazonin‑2‑one Cannot Be Replaced by an 8‑ or 10‑Membered Benzazocine or Benzazecine


Medium‑ring nitrogen heterocycles exhibit sharply divergent conformational landscapes that are exquisitely sensitive to ring size. In the 8‑membered (benzazocine), 9‑membered (benzazonine), and 10‑membered (benzazecine) series, each increment of one methylene unit fundamentally alters amide‑bond geometry, transannular strain, and dynamic solution behavior [REFS‑1]. Consequently, a benzazonine scaffold cannot function as a drop‑in replacement for a benzazocine or benzazecine in structure–activity relationships (SAR) or in synthetic routes that rely on specific conformational pre‑organization. The 9‑membered ring uniquely favors nitrogen pyramidization, which dictates molecular recognition by enzymes such as ACE, while the 8‑ and 10‑membered rings adopt distinct amide‑twist conformations that produce different pharmacophoric vectors [REFS‑1][REFS‑2]. These conformational differences are not incremental; they are discrete structural features that control binding affinity, selectivity, and metabolic stability, making indiscriminate ring‑size interchange a scientifically invalid strategy.

1,3,4,5,6,7‑Hexahydro‑1‑benzazonin‑2‑one – Head‑to‑Head Evidence of Conformational, Synthetic, and Pharmacophoric Differentiation


Amide‑Bond Geometry: N‑Pyramidization in the 9‑Membered Benzazonine vs. Amide Twist in the 10‑Membered Benzazecine

X‑ray crystallography and variable‑temperature NMR demonstrate that the amide moiety in the fully reduced 9‑membered 1‑benzazonin‑2‑one ring 5b adopts an N‑pyramidalized conformation (amide twist angle τ ≈ 0°), whereas the homologous 10‑membered benzazecine ring 5c exhibits a pronounced amide twist (τ ≈ 17–22°) [REFS‑1]. Molecular mechanics calculations further establish a linear correlation between amide twist angle and ring strain energy, with the benzazonine ring possessing approximately 3–5 kcal mol⁻¹ lower strain energy than the benzazecine [REFS‑1]. This conformational dichotomy dictates the spatial orientation of the carbonyl oxygen and the nitrogen lone pair, two vectors essential for hydrogen‑bonding and metal‑ion coordination in enzyme active sites.

Conformational Analysis X‑ray Crystallography Medium‑Ring Heterocycles

Ring‑Size‑Dependent Dynamic Behavior: 9‑Membered Benzazonine Exhibits a Single Conformation vs. Fluxional 8‑Membered Benzazocine

Variable‑temperature NMR analyses of the fully reduced 1‑benzazonine ring reveal a single, well‑defined conformational species that maintains its integrity across the temperature range 183–298 K, with no evidence of ring‑inversion dynamics [REFS‑1]. In contrast, the 8‑membered 1‑benzazocine ring populates two interconverting conformers with a coalescence temperature (Tc) of ~248 K, corresponding to an activation barrier (ΔG‡) of ~11 kcal mol⁻¹ [REFS‑1]. The absence of conformational exchange in the benzazonine translates to a structurally rigid pharmacophore that presents a consistent binding surface, whereas the fluxional benzazocine distributes the pharmacophoric elements across multiple, rapidly equilibrating states.

Dynamic NMR Ring Inversion Conformational Exchange

ACE‑Inhibitor Pharmacophore: Benzazoninone Scaffold Enables Sub‑Micromolar ACE Inhibition Comparable to Benzazocinone Series

In the Ciba‑Geigy ACE inhibitor program, both benzazocin‑2‑one and benzazonin‑2‑one scaffolds were elaborated with 1‑carboxymethyl‑3‑(carboxymethylamino) substituents to yield potent ACE inhibitors. Although the patent does not disclose direct head‑to‑head IC₅₀ data for the unsubstituted parent scaffold, structure–activity relationships across the two series demonstrate that the 9‑membered benzazoninone derivatives achieve comparable potency to the 8‑membered benzazocinones [REFS‑2]. Critically, the benzazonine scaffold provides an additional methylene unit in the carbocyclic ring, which increases lipophilicity (clogP increase of ~0.5 units) and alters the angular presentation of the zinc‑coordinating carboxymethylamino group relative to the enzyme active site [REFS‑2]. This subtle geometric modulation can rescue activity in analogues where the benzazocine scaffold fails due to sub‑optimal zinc coordination geometry.

ACE Inhibition Antihypertensive Zinc‑Binding Pharmacophore

Procurement‑Guiding Application Scenarios for 1,3,4,5,6,7‑Hexahydro‑1‑benzazonin‑2‑one


Conformation‑Rigid Scaffold for Structure‑Based Drug Design Targeting Zinc‑Dependent Metalloproteases

When designing inhibitors for ACE, NEP, or MMP enzymes, the conformationally homogeneous 9‑membered benzazonine ring provides a single, well‑defined pharmacophoric presentation, eliminating the entropic penalty and ambiguity associated with fluxional 8‑membered benzazocines [REFS‑1]. Computational docking and molecular dynamics studies benefit from the absence of ring‑inversion dynamics, enabling more accurate free‑energy perturbation (FEP) calculations and reducing false‑positive docking poses. Procurement of this scaffold is therefore justified for any program requiring a rigid, medium‑ring lactam template with predictable geometry [REFS‑1].

Scaffold‑Hopping from Benzazocine to Benzazonine to Rescue Failing ACE Inhibitor Series

In ACE inhibitor programs where the 8‑membered benzazocine core yields sub‑optimal potency due to misalignment of the zinc‑coordinating carboxylate, replacement with the 9‑membered benzazonine scaffold can re‑orient the pharmacophore by approximately 15–20° while simultaneously increasing lipophilicity by ~0.5 logP units [REFS‑2]. This scaffold‑hopping strategy is explicitly enabled by the patent‑disclosed synthetic route to 1‑carboxymethyl‑3‑substituted benzazonin‑2‑ones, making the parent hexahydro‑benzazonin‑2‑one a strategic procurement item for medicinal chemistry groups exploring ring‑expansion SAR [REFS‑2].

Conformational Probe for Amide‑Bond Distortion Studies in Medium‑Ring Heterocycles

The unprecedented N‑pyramidization geometry of the benzazonine amide bond (τ ≈ 0°) makes this compound an essential reference standard for calibrating quantum‑mechanical calculations (DFT, MP2) and molecular mechanics force fields (OPLS, GAFF) that describe amide distortion. Procurement of the parent scaffold enables systematic comparison with the twisted‑amide benzazecine (τ ≈ 17–22°) and the fluxional benzazocine, providing an internally consistent set of experimental benchmarks for computational method validation [REFS‑1].

Synthetic Intermediate for Late‑Stage Diversification into CNS‑Active Benzazonine Libraries

The 1,3,4,5,6,7‑hexahydro‑1‑benzazonin‑2‑one scaffold carries a lactam handle suitable for N‑alkylation, α‑functionalization, and transition‑metal‑catalyzed cross‑coupling, enabling modular library synthesis. Patents disclose 4‑benzazonine derivatives with analgesic, antitussive, and sedative activities, positioning the hexahydro‑benzazonin‑2‑one as a central building block for CNS‑focused fragment‑based drug discovery (FBDD) campaigns [REFS‑2]. Its procurement is a prerequisite for any group seeking to explore the CNS‑relevant chemical space defined by the benzazonine pharmacophore.

Quote Request

Request a Quote for 1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.